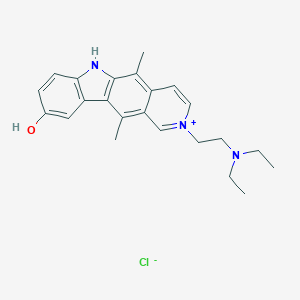

Datelliptium Chloride

説明

The exact mass of the compound Datelliptium Chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Ellipticines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Datelliptium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Datelliptium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O.ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCICRVXYPSKKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81531-57-9 (Parent) | |

| Record name | Datelliptium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105118-14-7 | |

| Record name | Datelliptium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DATELLIPTIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5QKF7Q20O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Datelliptium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Datelliptium Chloride, a derivative of the plant alkaloid ellipticine, has emerged as a compound of significant interest in oncology. Its mechanism of action is multifaceted, primarily centering on the transcriptional repression of the RET oncogene through the stabilization of G-quadruplex structures. This guide provides a comprehensive overview of the molecular pathways affected by Datelliptium Chloride, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Transcriptional Repression of the RET Oncogene

The principal antitumor activity of Datelliptium Chloride, particularly in medullary thyroid carcinoma (MTC), stems from its ability to act as a novel inhibitor of RET transcription. This is achieved through the stabilization of G-quadruplex structures within the RET promoter region.[1][2][3] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences that can modulate gene expression.[4][5] By binding to and stabilizing these structures, Datelliptium Chloride impedes the transcriptional machinery, leading to a significant downregulation of RET protein expression.[2][6] This targeted action has been observed in MTC cell lines harboring RET mutations.[2]

Signaling Pathway Diagram

Downstream Effects of RET Inhibition

The suppression of RET expression by Datelliptium Chloride triggers a cascade of downstream effects that contribute to its antitumor properties:

-

Inhibition of the PI3K/Akt/mTOR Pathway : Constitutive activation of the RET kinase in MTC leads to the activation of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[1][7] Datelliptium Chloride treatment has been shown to reduce the activation of this pathway.[1]

-

Downregulation of Cyclin D1 : A key downstream effector of the mTOR pathway is Cyclin D1, which plays a vital role in the progression of the cell cycle from the G1 to the S phase.[1] By inhibiting the PI3K/Akt/mTOR pathway, Datelliptium Chloride leads to a significant downregulation of Cyclin D1 protein levels.[1]

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT) : The EMT program is a critical process in cancer metastasis, allowing tumor cells to acquire migratory and invasive properties.[8][9] Datelliptium Chloride has been demonstrated to reverse EMT, as evidenced by the downregulation of mesenchymal markers such as N-cadherin, vimentin, slug, and snail.[1][2][3][10]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of Datelliptium Chloride from preclinical studies.

| Cell Line | IC50 Value | Notes |

| TT | ~2.5 µg/mL | Medullary thyroid carcinoma cell line with RET mutation. |

| Nthy-ori-3-1 | 10 µg/mL | Normal thyroid cell line, indicating selective toxicity.[2] |

Table 1: In Vitro Cytotoxicity of Datelliptium Chloride.

| Parameter | Result | Model System |

| Tumor Growth Inhibition | ~75% | MTC xenograft mouse model.[2][3][10] |

| Spheroid Size Reduction | Up to 70% after 48 hours | Preformed spheroids from TT cells.[2] |

Table 2: In Vivo and 3D Model Efficacy of Datelliptium Chloride.

Other Potential Mechanisms of Action

While the inhibition of RET transcription is a well-documented mechanism, other activities characteristic of ellipticine derivatives may also contribute to the pharmacological profile of Datelliptium Chloride.

-

DNA Intercalation : Ellipticine and its derivatives are known to intercalate into DNA, inserting themselves between base pairs.[11] This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. While direct evidence for Datelliptium Chloride's intercalating activity is not extensively documented in recent literature, it remains a plausible mechanism of action for this class of compounds.

-

Topoisomerase II Inhibition : Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[12] Inhibition of this enzyme can lead to the accumulation of DNA double-strand breaks and subsequent cell death.[13][14] Many anticancer drugs, including some ellipticine derivatives, function as topoisomerase II inhibitors.[12] Further investigation is required to definitively establish the role of topoisomerase II inhibition in the mechanism of Datelliptium Chloride.

-

Generation of Reactive Oxygen Species (ROS) : The induction of oxidative stress through the generation of ROS is a common mechanism of action for many DNA-damaging anticancer agents.[15][16] ROS can cause widespread cellular damage, including DNA strand breaks, and trigger apoptosis.[17] Currently, there is a lack of direct evidence linking the mechanism of Datelliptium Chloride to the generation of ROS.

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of proteins such as RET, p-mTOR, mTOR, and Cyclin D1 following treatment with Datelliptium Chloride.

-

Cell Lysis : Treat MTC cell lines (e.g., TT, Mz-CRC-1) with varying concentrations of Datelliptium Chloride for 48 hours. Harvest the cells and lyse them in a suitable lysis buffer.[10]

-

Protein Quantification : Determine the protein concentration of the cell lysates using a Bradford assay.[18]

-

SDS-PAGE : Separate 25-40 µg of protein per lane on an SDS-polyacrylamide gel.[18]

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.[18]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target proteins (e.g., RET, p-mTOR, Cyclin D1) overnight at 4°C.[18]

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like actin.[10]

Wound Healing (Scratch) Assay for Cell Migration

This assay is employed to assess the effect of Datelliptium Chloride on the migratory capacity of cancer cells.[12]

-

Cell Seeding : Seed cells in a 12-well plate and grow them to form a confluent monolayer.[19]

-

Scratch Creation : Create a "wound" or scratch in the cell monolayer using a sterile 1 mm pipette tip.[19]

-

Washing : Gently wash the wells with PBS to remove detached cells.[19]

-

Treatment : Add fresh medium containing various concentrations of Datelliptium Chloride to the wells.

-

Imaging : Capture images of the scratch at time zero and at regular intervals (e.g., every 24 hours for up to 96 hours) using a phase-contrast microscope.[10][19]

-

Analysis : Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.[12]

Spheroid Formation Assay

This 3D cell culture model is used to evaluate the effect of Datelliptium Chloride on the growth and viability of tumor spheroids, which more closely mimic in vivo tumors.[20]

-

Cell Seeding : Seed cancer cells (e.g., TT cells) in a 96-well spheroid microplate with an ultra-low attachment surface at a desired density.[20]

-

Spheroid Formation : Centrifuge the plate to facilitate cell aggregation at the bottom of the wells and incubate for 24-72 hours to allow for spheroid formation.[21]

-

Treatment : For pre-formed spheroids, carefully add medium containing Datelliptium Chloride at various concentrations.[2]

-

Monitoring : Monitor the size and morphology of the spheroids over time using microscopy.

-

Viability Assay : At the end of the treatment period, assess cell viability using a suitable assay, such as the CellTiter-Glo® 3D cell viability assay.[20]

Conclusion

The primary mechanism of action of Datelliptium Chloride involves the targeted inhibition of RET oncogene transcription through the stabilization of G-quadruplex structures in its promoter. This leads to the disruption of key downstream signaling pathways, including PI3K/Akt/mTOR, and the reversal of the epithelial-to-mesenchymal transition, ultimately inhibiting cancer cell proliferation, migration, and survival. While other mechanisms such as DNA intercalation and topoisomerase II inhibition are plausible for this class of compounds, further research is needed to elucidate their specific contribution to the pharmacological profile of Datelliptium Chloride. The data presented herein underscore the potential of Datelliptium Chloride as a promising therapeutic agent, particularly for RET-driven malignancies.

References

- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity [mdpi.com]

- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of pseudo-symmetrical G-quadruplex and i-motif structures in the proximal promoter region of the RET oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of pseudosymmetrical G-quadruplex and i-motif structures in the proximal promoter region of the RET oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel role for nonactin: interfering with G-quadruplex in RET-driven medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt/mTOR signaling in medullary thyroid cancer: a promising molecular target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithium chloride induces mesenchymal-to-epithelial reverting transition in primary colon cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epithelial to Mesenchymal Transition: A Mechanism that Fuels Cancer Radio/Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of DNA with a porphyrin ligand: evidence for intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Generation of reactive oxygen species during apoptosis induced by DNA-damaging agents and/or histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. med.virginia.edu [med.virginia.edu]

- 20. corning.com [corning.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Datelliptium Chloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Datelliptium chloride is a derivative of the plant alkaloid ellipticine and is recognized for its potent anti-tumor activities.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of Datelliptium Chloride, its mechanism of action, and the experimental protocols utilized in its study.

Core Physicochemical Properties

Datelliptium chloride is a DNA-intercalating agent.[1][4] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C23H29Cl2N3O | [1][5] |

| Formal Name | 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium, monochloride, monohydrochloride | [6] |

| Molecular Weight | 434.4 g/mol | [5][6] |

| CAS Number | 157000-76-5 | [1][5][6] |

| Appearance | A solid | [6] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Soluble (≥ 10 mg/ml)PBS (pH 7.2): Sparingly soluble (1-10 mg/ml) | [6] |

| Storage | Store at -20℃ | [1] |

| SMILES | CCN(CC)CC[n+]1ccc2c(C)c3[nH]c4ccc(O)cc4c3c(C)c2c1.Cl.[Cl-] | [1] |

| InChI Key | QLZIAISICLKYOX-UHFFFAOYSA-N | [7] |

Mechanism of Action and Signaling Pathways

Datelliptium chloride's primary mechanism of action involves its function as a DNA-intercalating agent, which contributes to its anti-tumor effects.[1][4] It has been identified as a novel inhibitor of RET (REarranged during Transfection) transcription.[8][9] The compound stabilizes G-quadruplex structures on the RET promoter region, leading to the downregulation of RET expression.[8]

This inhibition of RET subsequently affects downstream signaling pathways that are crucial for cell proliferation, invasion, and metastasis.[10] Notably, Datelliptium has been shown to reduce the activation of the PI3K/Akt/mTOR pathway.[8][10] The downregulation of this pathway leads to decreased levels of cyclin D1, a key regulator of the cell cycle.[8][10] The reduction in cyclin D1 prevents the phosphorylation of the retinoblastoma (Rb) protein, ultimately leading to cell cycle arrest in the G1 phase.[10]

Experimental Protocols

The study of Datelliptium Chloride's anti-tumor effects involves a range of in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of Datelliptium Chloride on cancer cells.

-

Methodology:

-

Suspension and primary cultures of rat hepatocytes are treated with Datelliptium Chloride.[4][5]

-

Cytotoxic effects are observed after a 2-hour treatment period.[2][4][5]

-

For extended exposure analysis, the compound is added one hour after cell plating and incubated for 23 hours in rat and human monolayers and hepatoma cell lines.[7]

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by Datelliptium Chloride.

-

Methodology:

-

TT and MZ-CRC-1 cells are treated with varying concentrations of Datelliptium for 48 hours.[8]

-

Cellular lysates are prepared from the treated cells.[8]

-

The lysates are analyzed by western blot using specific antibodies against proteins such as phosphorylated and total mTOR, cyclin D1, Rb, and pRb.[8]

-

Actin is used as a loading control to ensure equal protein loading.[8]

-

Immunofluorescence Analysis

-

Objective: To visualize the expression and localization of target proteins within cells treated with Datelliptium Chloride.

-

Methodology:

-

TT or Mz-CRC-1 cells are seeded on coverslips overnight.[8][10]

-

Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.[8][10]

-

A blocking buffer (2% BSA in PBS) is used to prevent non-specific antibody binding.[8][10]

-

Cells are incubated with primary antibodies for 2 hours at room temperature or overnight at 4°C.[8][10]

-

After washing, cells are incubated with secondary antibodies for 2 hours at room temperature in the dark.[8][10]

-

Slides are stained with DAPI to visualize cell nuclei and mounted for fluorescence microscopy analysis.[8][10]

-

In Vivo Antitumor Activity Assay

-

Objective: To evaluate the anti-tumor efficacy of Datelliptium Chloride in a living organism.

-

Methodology:

-

A Medullary Thyroid Carcinoma (MTC) xenograft model is established in mice.[8][10]

-

Once tumors reach a volume of 100 mm³, mice are randomized into treatment and control groups.[8]

-

Datelliptium is dissolved in 90% PBS and 10% DMSO and administered intraperitoneally at a dose of 6 mg/kg for 5 days a week for 3 weeks.[8]

-

Tumor volume and mouse weight are monitored throughout the study.[10]

-

At the end of the treatment period, tumor tissues are harvested for further analysis, such as western blotting.[8]

-

References

- 1. Datelliptium chloride hydrochloride - Immunomart [immunomart.com]

- 2. glpbio.com [glpbio.com]

- 3. Datelliptium chloride|cas 105118-14-7|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Datelliptium chloride hydrochloride | DNA chimeric agent | CAS 157000-76-5 | Buy Datelliptium chloride hydrochloride from Supplier InvivoChem [invivochem.com]

- 8. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Discovery and history of ellipticine derivatives like Datelliptium

An In-Depth Technical Guide to the Discovery and History of Ellipticine and its Derivatives, Including Datelliptium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of the anticancer agent ellipticine and its derivatives. It places a special focus on the development and targeted activity of Datelliptium, a novel derivative with a distinct mechanism. The guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support advanced research and development.

Discovery and History of Ellipticine

Ellipticine is a naturally occurring alkaloid that was first isolated in the 1950s from the leaves of Ochrosia elliptica, an evergreen tree native to Australia and Southeast Asia.[1][2] Its potent anticancer properties quickly garnered significant interest within the scientific community.[2] The first total synthesis of ellipticine was achieved by Robert Burns Woodward in 1959, paving the way for extensive investigation into its therapeutic potential.[3][4][5]

While early studies demonstrated high efficacy against several cancer types, the clinical application of ellipticine was hampered by its significant toxicity and low solubility at physiological pH.[1][2][4][6] These limitations spurred decades of research focused on synthesizing ellipticine derivatives with improved therapeutic indices, aiming to enhance anticancer activity while minimizing adverse side effects.[1][2] This research led to the development of numerous analogues, including Celiptium (9-hydroxy-N-methylellipticinium acetate), which progressed to Phase II clinical trials before being discontinued due to issues of efficacy and side effects.[3][7]

The Multi-Modal Mechanism of Action of Ellipticine

Ellipticine exerts its anticancer effects through several complex mechanisms, making it a multi-modal agent. Its planar, polycyclic structure is central to its primary modes of action.[1]

-

DNA Intercalation and Topoisomerase II Inhibition : The planar structure of ellipticine allows it to insert itself between the base pairs of DNA (intercalation).[1][3][4] This physical disruption interferes with DNA replication and transcription. Furthermore, this binding inhibits the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[1][3][8] The inhibition of this enzyme leads to DNA strand damage, ultimately triggering programmed cell death, or apoptosis.[1]

-

Formation of Covalent DNA Adducts : Ellipticine functions as a prodrug, meaning it is metabolically activated in the body.[4] Enzymes such as cytochromes P450 (CYP) and peroxidases oxidize ellipticine into reactive metabolites.[3][9][10] These metabolites can then form covalent bonds with DNA, creating adducts that further contribute to DNA damage and cell death.[3][4][9][10]

-

Generation of Reactive Oxygen Species (ROS) : Ellipticine is also known to promote the generation of reactive oxygen species (ROS) within cancer cells.[1][2] ROS are highly reactive molecules that can inflict damage upon cellular components like DNA, proteins, and lipids, thereby amplifying the drug's cytotoxic effects.[1][2]

-

Modulation of Cellular Signaling Pathways : Research has shown that ellipticine can influence key cancer-related signaling pathways. It can induce the p53 tumor suppressor pathway and affect the PI3K/AKT and MAPK pathways, which are critical for cell growth and proliferation.[3][8][10][11][12]

Datelliptium: A Derivative with a Targeted Mechanism

Datelliptium represents a significant evolution in the development of ellipticine-based therapies. Instead of acting as a general cytotoxic agent, Datelliptium was identified as a novel inhibitor that functions by targeting the transcription of a specific oncogene.

Mechanism of Action of Datelliptium

The primary target of Datelliptium is the REarranged during Transfection (RET) proto-oncogene, a key driver in many cases of Medullary Thyroid Carcinoma (MTC) .[13][14][15] Its mechanism is highly specific:

-

G-Quadruplex Stabilization : Datelliptium stabilizes a G-quadruplex structure located on the promoter region of the RET gene.[13][14] This stabilization acts as a transcriptional repressor, effectively shutting down the expression of the RET oncogene.[13][15]

Downstream Cellular Effects

By downregulating RET expression, Datelliptium triggers a cascade of antitumor effects:

-

Inhibition of Signaling Pathways : It reduces the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[13][14] This leads to a significant downregulation of cyclin D1, a protein essential for cell cycle progression from the G1 to S phase.[13]

-

Suppression of Metastasis-Related Behavior : Datelliptium has been shown to reverse the Epithelial-to-Mesenchymal Transition (EMT), a process critical for cancer cell invasion and metastasis.[13][14] It also inhibits MTC cell migration and reduces the formation of cancer stem cell-like spheroids.[13][14][16]

Quantitative Data Summary

The following tables summarize key quantitative data for ellipticine and Datelliptium from preclinical studies.

Table 1: Cytotoxicity of Ellipticine in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation(s) |

| IMR-32 | Neuroblastoma | < 1.0 | [17] |

| UKF-NB-4 | Neuroblastoma | < 1.0 | [17] |

| UKF-NB-3 | Neuroblastoma | < 1.0 | [17] |

| HL-60 | Leukemia | < 1.0 | [17] |

| MCF-7 | Breast Adenocarcinoma | ~ 1.0 | [10][17] |

| U87MG | Glioblastoma | ~ 1.0 | [10][17] |

| CCRF-CEM | Leukemia | ~ 4.0 | [10][17] |

Table 2: In Vivo Antitumor Activity of Datelliptium

| Model | Parameter | Result | Citation(s) |

| Medullary Thyroid Carcinoma (MTC) Xenograft | Tumor Growth Inhibition | ~75% | [13][14][15] |

| MTC Xenograft | Systemic Toxicity | Minimal | [13][14][15] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of ellipticine and its derivatives.

General Protocol for Synthesis of Ellipticine Derivatives

Numerous synthetic routes for ellipticine have been developed.[5][18] One optimized, high-yield approach avoids complex chromatography and can be summarized as follows:[6][19][20]

-

Starting Materials : The synthesis often begins with commercially available precursors that are built upon to form the core carbazole structure.

-

Formation of the Carbazole Core : A key step involves the construction of the tetracyclic carbazole skeleton. Modern methods may employ a palladium-catalyzed decarboxylative cross-coupling or a radical cascade protocol to achieve this efficiently.[3][21]

-

Cyclization to Form the Pyridocarbazole : The final ring of the ellipticine structure is formed through an intramolecular cyclization reaction.

-

Purification : The final product is purified, with optimized methods relying on recrystallization rather than column chromatography to achieve high purity and yield (up to 50% total yield reported).[6][20]

-

Derivative Synthesis : To create derivatives like Datelliptium, the ellipticine core is further modified through coupling reactions with other molecules, such as o-aminobenzoic acid for hexacyclic derivatives.[6][19]

Protocol for Cytotoxicity (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cell viability.[10]

-

Cell Seeding : Cancer cells are seeded in exponential growth phase into a 96-well microplate at a density of approximately 1x10⁴ cells per well.

-

Drug Incubation : A stock solution of ellipticine (e.g., 1 mM in DMSO) is diluted in the culture medium to achieve a range of final concentrations (e.g., 0-10 µM). The cells are incubated with the drug for a set period, typically 48 hours, at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition : After incubation, an MTT solution (e.g., 2 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Cell Lysis and Solubilization : The cells are lysed, and the formazan crystals are solubilized by adding a lysis buffer (e.g., 50% N,N-dimethylformamide with 20% SDS).

-

Data Acquisition : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis : The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-log response curve.

Conclusion

The journey of ellipticine from a natural product isolate to the basis for highly targeted derivatives like Datelliptium illustrates a pivotal transition in cancer drug development. Initial research focused on the potent but broadly cytotoxic activities of ellipticine, primarily its ability to damage DNA through multiple mechanisms. While effective, this approach was limited by severe toxicity. The development of Datelliptium marks a strategic shift towards precision oncology. By targeting a specific molecular vulnerability—the G-quadruplex structure in the RET oncogene promoter—Datelliptium offers a more selective and potentially safer therapeutic strategy for cancers driven by this specific genetic alteration, such as Medullary Thyroid Carcinoma. This evolution underscores the importance of understanding detailed molecular mechanisms to design next-generation anticancer agents with improved efficacy and tolerability.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Ellipticine - Wikipedia [en.wikipedia.org]

- 5. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Paradoxical Pro-angiogenic Effect of Low-Dose Ellipticine Identified by In Silico Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medkoo.com [medkoo.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of ellipticine: a radical cascade protocol to aryl- and heteroaryl-annulated[b]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Datelliptium Chloride: Molecular Characteristics, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datelliptium chloride, a derivative of the plant alkaloid ellipticine, is a potent anti-cancer agent that has been the subject of preclinical and early clinical investigation. This document provides a comprehensive technical overview of Datelliptium Chloride, detailing its molecular structure, chemical formula, and mechanism of action. A key focus is its role as a DNA intercalating agent and its recently elucidated function in the transcriptional regulation of the RET proto-oncogene. This guide summarizes available quantitative data on its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes its known signaling pathway and a representative experimental workflow.

Molecular Structure and Chemical Formula

Datelliptium chloride is a quaternized derivative of 9-hydroxyellipticine, featuring a diethylaminoethyl side chain at the N-2 position of the pyridocarbazole ring system. This substitution enhances its solubility and pharmacological properties compared to the parent compound.

Chemical Formula: C₂₃H₂₉Cl₂N₃O[1]

Molecular Weight: 434.4 g/mol [1]

Formal Name: 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium, monochloride, monohydrochloride

CAS Number: 157000-76-5[1]

Structure:

-

SMILES: CCN(CC)CC[n+]1ccc2c(C)c3[nH]c4ccc(O)cc4c3c(C)c2c1.Cl.[Cl-]

-

InChI: InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,24,27H,5-6,11-12H2,1-4H3;2*1H/p+1

Mechanism of Action

Datelliptium Chloride exerts its anti-tumor effects through a dual mechanism of action.

-

DNA Intercalation: As a planar aromatic molecule, Datelliptium Chloride intercalates between the base pairs of DNA. This distortion of the DNA helix interferes with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Transcriptional Repression of the RET Proto-Oncogene: More recent studies have identified a specific and potent mechanism of action in medullary thyroid carcinoma (MTC). Datelliptium Chloride has been shown to stabilize G-quadruplex structures in the promoter region of the RET proto-oncogene. This stabilization inhibits RET transcription, leading to the downregulation of the RET protein.

The subsequent reduction in RET signaling attenuates downstream pro-survival and proliferative pathways, including the PI3K/Akt/mTOR pathway. This leads to a decrease in the expression of key cell cycle regulators such as Cyclin D1.

Quantitative Data

The following tables summarize the available quantitative data for Datelliptium Chloride.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Notes |

| Nthy-ori-3-1 | Normal Thyroid Follicular | 10 | Serves as a baseline for selectivity.[2] |

| TT | Medullary Thyroid Carcinoma | Not specified | Datelliptium Chloride is four-fold more selective for TT cells compared to Nthy-ori-3-1 cells.[2] |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | Not specified | A second MTC cell line where Datelliptium Chloride has shown activity. |

| Additional cell lines | Various | Data needed | Further research is required to populate this table for a broader range of cancer types. |

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Tumor Type | Dosage and Administration | Outcome |

| SCID Mice | Medullary Thyroid Carcinoma | 6 mg/kg, intraperitoneal injection, 5 days/week for 4 weeks | Approximately 70% inhibition of tumor growth.[2] |

| Additional models | Various | Data needed | Further preclinical studies would provide a more complete efficacy profile. |

Table 3: Phase I Clinical Trial - Pharmacokinetic Parameters

Note: A Phase I clinical trial of Datelliptium Chloride has been conducted. However, a detailed public report with specific pharmacokinetic parameters was not available in the searched literature. The following is a placeholder for such data.

| Parameter | Value | Units |

| Half-life (t½) | Data needed | hours |

| Clearance (CL) | Data needed | L/h/kg |

| Volume of Distribution (Vd) | Data needed | L/kg |

| Area Under the Curve (AUC) | Data needed | ng*h/mL |

| Maximum Tolerated Dose (MTD) | 500 | mg/m² |

| Dose-Limiting Toxicity (DLT) | Hepatic enzyme and bilirubin elevations | - |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of Datelliptium Chloride in cancer cell lines.

1. Cell Plating:

- Harvest and count cells from logarithmic phase growth.

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Preparation and Treatment:

- Prepare a stock solution of Datelliptium Chloride in an appropriate solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Datelliptium Chloride. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a no-cell control (medium only).

- Incubate the plate for 48-72 hours.

3. MTS Reagent Addition and Incubation:

- Add 20 µL of MTS reagent to each well.

- Incubate the plate for 1-4 hours at 37°C, protected from light.

4. Absorbance Measurement:

- Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

- Subtract the average absorbance of the no-cell control wells from all other absorbance values.

- Normalize the data to the vehicle control (set as 100% viability).

- Plot the percentage of cell viability against the logarithm of the drug concentration.

- Calculate the IC₅₀ value using non-linear regression analysis.

Western Blotting for RET and Downstream Signaling Proteins

1. Cell Lysis:

- Treat cells with Datelliptium Chloride at various concentrations for the desired time.

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against RET, phospho-Akt, Akt, phospho-mTOR, mTOR, and Cyclin D1 overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of Datelliptium Chloride in Medullary Thyroid Carcinoma

Caption: Datelliptium Chloride signaling pathway in MTC cells.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of Datelliptium Chloride.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Datelliptium Chloride's Interaction with the RET Promoter G-Quadruplex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between Datelliptium Chloride and its molecular target, the G-quadruplex (G4) structure within the promoter region of the REarranged during Transfection (RET) proto-oncogene. While initially investigated in the broader context of DNA-interacting agents, recent studies have elucidated that Datelliptium's potent antitumor activity in medullary thyroid carcinoma (MTC) stems not from classical DNA intercalation, but from the stabilization of this specific G4 secondary structure.[1][2][3] This stabilization acts as a transcriptional repressor, downregulating the expression of the RET oncogene, which is a key driver in many MTC cases.[1][2]

G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are notably over-represented in the promoter regions of numerous oncogenes, making them promising targets for cancer therapy.[4][5] Computational modeling, including molecular docking and molecular dynamics simulations, offers a powerful lens to investigate the atomic-level details of how small molecules like Datelliptium bind to and stabilize these structures, thereby guiding the rational design of more potent and selective therapeutics.[6][7][8]

The In Silico Modeling Workflow

The computational investigation of the Datelliptium-G4 interaction follows a structured, multi-step workflow. This process begins with the preparation of the molecular structures and progresses through docking, simulation, and detailed energy calculations to predict the binding mode and affinity.

Detailed Experimental Protocols

This section outlines the detailed protocols for each major stage of the in silico workflow.

Protocol 1: Target and Ligand Structure Preparation

Accurate initial structures are fundamental for successful molecular modeling.

A. Target: RET Promoter G-Quadruplex Structure

Since an experimentally determined structure of the RET promoter G4 may not be available in the Protein Data Bank (PDB), a high-quality 3D model must be constructed.

-

Sequence Identification : Identify the G-rich sequence in the human RET gene promoter responsible for G4 formation. This sequence is located in a polypurine/polypyrimidine tract (from -51 to -33 relative to the transcription start site) and contains five runs of at least three guanines.[2]

-

3D Model Generation : Use computational tools to build the intramolecular G4 structure. This can be achieved through:

-

Template-Based Modeling : Using a known parallel G4 structure (e.g., from the c-MYC promoter, PDB ID: 2L7V) as a template.

-

Online Servers : Utilizing specialized G4 modeling servers that can generate structures from a given sequence.

-

-

Structure Refinement : The generated model must be prepared for docking.

-

Add hydrogen atoms appropriate for a physiological pH (approx. 7.4).

-

Crucially, place a monovalent cation (typically K+) in the central channel between the G-tetrad planes, as these ions are essential for stabilizing the G-quadruplex structure.[5]

-

Perform a brief energy minimization using a nucleic acid-compatible force field (e.g., AMBER) to relax any steric clashes.

-

B. Ligand: Datelliptium Chloride

The small molecule ligand must be converted into a suitable 3D format with correct chemical properties.

-

2D to 3D Conversion : Obtain the 2D structure of Datelliptium Chloride (NSC311152) and convert it to a 3D structure using software like Avogadro, ChemDraw, or online converters.

-

Energy Minimization : Optimize the ligand's geometry using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF).

-

Charge and Protonation : Assign partial atomic charges (e.g., Gasteiger charges) and ensure the protonation state is correct for physiological pH. This step is critical for accurately modeling electrostatic interactions.

Protocol 2: Molecular Docking

Molecular docking predicts the preferred binding orientation of the ligand to the G4 target.

-

Software Selection : Choose a validated docking program. Commonly used software includes AutoDock Vina, DOCK 6, and Glide.[9][10] Note that some scoring functions may be optimized for protein-ligand interactions, so validation or rescoring may be necessary for G4-DNA.[9]

-

Define the Binding Site : Unlike a well-defined protein pocket, the primary binding sites on a G4 are the flat surfaces of the terminal G-tetrads (for π-π stacking) and the grooves.[11][12] Define a docking grid box that encompasses the entire G4 structure to allow for an unbiased search of all potential binding sites.

-

Execution : Run the docking algorithm. The software will generate multiple possible binding poses for Datelliptium.

-

Analysis of Results : The output will be a series of binding poses ranked by a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol). Analyze the top-ranked poses to identify the most likely binding modes. Key interactions to look for include:

-

End-stacking : The planar aromatic core of Datelliptium stacking on the terminal G-tetrads.

-

Groove binding : The ligand interacting with the grooves of the G4 structure.

-

Loop interaction : The ligand forming hydrogen bonds or other interactions with the nucleotide loops.

-

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations are performed on the most promising docked complex(es) to evaluate the stability of the binding pose and observe its behavior in a simulated physiological environment.[7][13]

-

System Setup :

-

Complex Preparation : Use the coordinates of the top-ranked docked pose of the Datelliptium-G4 complex.

-

Force Field Selection : Choose a force field suitable for nucleic acids, such as AMBER (e.g., ff14SB with OL15 modifications for DNA) or CHARMM (e.g., CHARMM36). The ligand (Datelliptium) will need to be parameterized to be compatible with the chosen force field.

-

Solvation : Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Ionization : Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system and mimic a physiological salt concentration (e.g., 0.15 M KCl).

-

-

Simulation Protocol :

-

Minimization : Perform a multi-stage energy minimization of the entire system to remove bad contacts, first with the solute constrained and then with the entire system free to move.

-

Heating (NVT Ensemble) : Gradually heat the system from 0 K to the target temperature (e.g., 300 K or 310 K) over several hundred picoseconds with constant volume.

-

Equilibration (NPT Ensemble) : Equilibrate the system at the target temperature and pressure (1 atm) for several nanoseconds until properties like density, pressure, and temperature stabilize.

-

Production Run : Run the simulation for a significant duration (e.g., 100-500 ns) to collect trajectory data for analysis.

-

-

Trajectory Analysis : Analyze the resulting trajectory to assess the stability of the complex via metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

Protocol 4: Binding Free Energy Calculation

To obtain a more rigorous estimate of binding affinity, post-processing of the MD trajectory is performed using methods like MM/GBSA.[12][14]

-

Methodology : The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method calculates the binding free energy (ΔG_bind) by summing the gas-phase molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

-

Calculation :

-

Snapshots are extracted from the stable portion of the MD trajectory.

-

The free energy is calculated for the complex, the receptor (G4), and the ligand individually.

-

The binding free energy is computed as: ΔG_bind = G_complex - (G_receptor + G_ligand).

-

-

Energy Decomposition : This method also allows for the decomposition of the total binding energy into contributions from individual residues (nucleotides), revealing which parts of the G4 are most critical for the interaction.

Data Presentation

Quantitative data from in silico modeling should be presented clearly to allow for interpretation and comparison. The following tables provide examples of how to structure these results.

Table 1: Illustrative Molecular Docking Results for Datelliptium Chloride with RET G-Quadruplex

| Ligand Pose | Predicted Binding Site | Docking Score (kcal/mol) | Key Interacting Nucleotides | Predicted Interaction Type |

|---|---|---|---|---|

| 1 | 5' G-tetrad | -9.8 | G3, G5, G12 | π-π Stacking |

| 2 | Groove 1 | -8.5 | A6, T10 | Hydrogen Bond, van der Waals |

| 3 | 3' G-tetrad | -8.2 | G15, G21 | π-π Stacking |

| 4 | Loop 2 | -7.1 | C13, T14 | van der Waals |

Table 2: Representative MD Simulation Stability Metrics (100 ns Simulation)

| System | Average RMSD (Å) | Average RMSF (Å) | Average Rg (nm) |

|---|---|---|---|

| RET G4 (Apo) | 1.5 ± 0.3 | 0.8 ± 0.2 | 1.25 ± 0.05 |

| Datelliptium-G4 Complex | 1.8 ± 0.4 | 1.0 ± 0.3 | 1.28 ± 0.06 |

Note: A stable RMSD for the complex relative to the starting structure indicates a stable binding pose throughout the simulation.

Table 3: Representative Binding Free Energy Calculation (MM/GBSA)

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -21.3 |

| Polar Solvation Energy (ΔG_pol) | +38.7 |

| Non-polar Solvation Energy (ΔG_nonpol) | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -33.2 |

Note: A negative ΔG_bind indicates a favorable binding interaction. Here, van der Waals and electrostatic interactions are the main driving forces.

Table 4: Published Experimental Activity of Datelliptium Chloride

| Cell Line | RET Status | IC50 | Key Effect |

|---|---|---|---|

| TT | C634W Mutant | ~2.5 µg/mL | Downregulation of RET protein expression[1] |

| MZ-CRC-1 | M918T Mutant | Not specified | Downregulation of RET protein expression[15] |

| Nthy-ori-3-1 | Normal Thyroid | ~10 µg/mL | 4-fold less sensitive than TT cells[1] |

Visualization of Pathways and Relationships

Visual diagrams are essential for communicating complex biological and computational relationships.

Mechanism of Action Pathway

Datelliptium stabilizes the G4 structure in the RET promoter, which prevents the binding of transcription factors, leading to the repression of RET gene expression and inhibition of downstream pro-survival signaling.

Logical Flow of Anti-Cancer Effects

The inhibition of RET expression by Datelliptium translates directly to the reversal of key cancer phenotypes, such as the epithelial-to-mesenchymal transition (EMT) and cell migration.[1][16]

References

- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of G-quadruplex structures in regulation of human RET gene expression by small molecules in human medullary thyroid carcinoma TT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting G-quadruplexes in gene promoters: a novel anticancer strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA G-quadruplex and its potential as anticancer drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Modeling and Simulation of G-Quadruplexes and Quadruplex-Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. In silico screening of quadruplex-binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-silico modeling studies of G-quadruplex with soy isoflavones having anticancerous activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Using Molecular Dynamics Free Energy Simulation to Compute Binding Affinities of DNA G-Quadruplex Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting of RET oncogene by naphthalene diimide-mediated gene promoter G-quadruplex stabilization exerts anti-tumor activity in oncogene-addicted human medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Datelliptium Chloride suppliers and purchasing information

This guide provides an in-depth overview of Datelliptium Chloride, a DNA-intercalating agent with anti-tumor activities, designed for researchers, scientists, and drug development professionals. It covers supplier and purchasing information, detailed experimental protocols, and the core signaling pathways affected by this compound.

Supplier and Purchasing Information

Datelliptium Chloride and its hydrochloride salt are available from several chemical suppliers catering to the research market. The available information on suppliers, product numbers, purity, and pricing is summarized below for easy comparison. Please note that pricing is subject to change and may not include shipping and handling fees. For some suppliers, a quotation must be requested.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities & Price (USD) |

| MedChemExpress | Datelliptium chloride | 105118-14-7 | C₂₃H₂₈ClN₃O | 98.33% | 10 mM * 1 mL in Water: $157 |

| Datelliptium chloride hydrochloride | 157000-76-5 | C₂₃H₂₉Cl₂N₃O | >98% | Quote required | |

| Aladdin | Datelliptium chloride hydrochloride | 157000-76-5 | C₂₃H₂₉Cl₂N₃O | Not specified | 1 mg: |

| InvivoChem | Datelliptium chloride hydrochloride | 157000-76-5 | C₂₃H₂₉Cl₂N₃O | >98% | Quote required |

| GlpBio | Datelliptium chloride | 105118-14-7 | C₂₃H₂₈ClN₃O | >99.50% | Quote required |

| Immunomart | Datelliptium chloride hydrochloride | 157000-76-5 | C₂₃H₂₉Cl₂N₃O | 99.91% | 1 mg: $722 - 100 mg: $5,530 (price range) |

| EIE CHEMICALS | Datelliptium chloride hydrochloride | 157000-76-5 | C₂₃H₂₉Cl₂N₃O | ≥95% | Quote required |

| CymitQuimica | Datelliptium chloride | 105118-14-7 | C₂₃H₂₈ClN₃O | 98% | Quote required |

| Cayman Chemical | Datelliptium (chloride hydrochloride) | 157000-76-5 | C₂₃H₂₈N₃O • Cl [HCl] | ≥98% | Quote required |

Mechanism of Action and Signaling Pathways

Datelliptium Chloride, a derivative of the plant alkaloid ellipticine, exerts its anti-tumor effects through multiple mechanisms, primarily as a DNA intercalating agent and an inhibitor of topoisomerase II.[1][2] Its planar structure allows it to insert between the base pairs of DNA, distorting the double helix and interfering with DNA replication and transcription.[3][4] This action, coupled with the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leads to the accumulation of DNA strand breaks.[2][5]

The resulting DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[6] This response is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[7][8] ATM is activated by double-strand breaks, while ATR responds to a broader range of DNA damage.[8] Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, the induction of apoptosis.[6]

In addition to its direct effects on DNA, Datelliptium has been shown to downregulate the transcription of the RET proto-oncogene.[9][10] This leads to the suppression of the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival.[9] A key downstream effector of this pathway is Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle.[9] By reducing Cyclin D1 levels, Datelliptium contributes to cell cycle arrest at the G1/S checkpoint.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eiechemicals.com [eiechemicals.com]

- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Datelliptium Chloride (CAS No. 105118-14-7): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datelliptium chloride (CAS No. 105118-14-7) is a derivative of the plant alkaloid ellipticine, initially investigated for its properties as a DNA-intercalating agent.[1][2][3] More recent research has elucidated a more specific mechanism of action, identifying it as a potent inhibitor of the REarranged during Transfection (RET) proto-oncogene transcription.[4] This is achieved through the stabilization of G-quadruplex structures within the RET promoter region.[5] This targeted activity has shown significant antitumor effects in preclinical models of medullary thyroid carcinoma (MTC), a cancer type often driven by RET mutations.[4][6] This document provides a comprehensive technical overview of Datelliptium Chloride, including its mechanism of action, key experimental data, detailed protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

Datelliptium chloride is a synthetic compound derived from ellipticine.[1][2] Its primary mechanism of action is the selective downregulation of RET proto-oncogene expression.[6] This is not achieved through direct kinase inhibition, but rather by binding to and stabilizing a G-quadruplex (G4) structure in the promoter region of the RET gene.[5] This stabilization impedes the binding of transcription factors, such as RNA Polymerase II (Pol II), Sp1, and nucleolin, to the promoter, thereby inhibiting RET transcription.[7]

The downstream effects of RET inhibition are significant, as RET signaling is crucial for the proliferation and survival of certain cancer cells, particularly in medullary thyroid carcinoma.[6] By downregulating RET, Datelliptium chloride disrupts key cellular pathways, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[6] Furthermore, it has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Datelliptium Chloride.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| TT | Medullary Thyroid Carcinoma | ~2.5 µg/mL | Not Specified | [5] |

| Nthy-ori-3-1 | Normal Thyroid Follicular Epithelial | 10 µg/mL | Not Specified | [5] |

| Rat Hepatocytes (Cultured) | N/A (Toxicity Study) | 5.9 µM (Half-maximal effect on glycogen mobilization) | Not Specified | [1] |

| Rat Hepatocytes (Isolated) | N/A (Toxicity Study) | 14.3 µM (Half-maximal effect on glycogen mobilization) | Not Specified | [1] |

Table 2: In Vivo Antitumor Efficacy in MTC Xenograft Model

| Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition | Systemic Toxicity | Reference |

| 4 mg/kg | Intraperitoneal (i.p.) | 3 weeks (5 consecutive days/week) | ~50% | Not Specified | [5] |

| 6 mg/kg | Intraperitoneal (i.p.) | 4 weeks | ~75% | Minimal, no weight loss observed | [5][6] |

Signaling Pathway

Datelliptium chloride's primary therapeutic effect stems from its ability to inhibit the RET signaling pathway. The diagram below illustrates this mechanism and its downstream consequences.

Caption: Datelliptium Chloride's mechanism of action on the RET signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for Protein Expression

This protocol is used to detect the levels of specific proteins, such as RET, pAKT, pERK1/2, slug, and snail, in MTC cells following treatment with Datelliptium chloride.[5][6]

Caption: Workflow for Western Blot analysis.

Wound Healing (Scratch) Assay for Cell Migration

This assay is employed to assess the effect of Datelliptium chloride on the migratory capabilities of MTC cells in a two-dimensional culture.[6][7]

Caption: Workflow for the wound healing assay.

Spheroid Formation Assay for Cancer Stem Cell Properties

This assay evaluates the impact of Datelliptium chloride on the self-renewal capacity and viability of cancer stem-like cells by assessing the formation and growth of tumor spheroids.[6]

Caption: Workflow for the spheroid formation assay.

Medullary Thyroid Carcinoma (MTC) Xenograft Model

This in vivo model is used to assess the antitumor efficacy and systemic toxicity of Datelliptium chloride in a living organism.[5][6]

Caption: Workflow for the MTC xenograft model.

Toxicology and Safety

Early Phase I clinical trials of Datelliptium, administered as a 24-hour continuous intravenous infusion, revealed hepatotoxicity as a significant adverse effect in human subjects.[6][8] However, these trials were conducted without knowledge of the compound's G4-stabilizing properties and did not include thyroid cancer patients.[5] In contrast, recent preclinical MTC xenograft studies using intraperitoneal administration at a dose of 6 mg/kg showed approximately 75% tumor growth inhibition with minimal systemic toxicity and no noticeable weight loss in the treated animals over a four-week period.[5][6]

Conclusion and Future Directions

Datelliptium chloride represents a promising therapeutic agent, particularly for RET-driven malignancies like medullary thyroid carcinoma. Its unique mechanism of action, targeting the transcription of the RET oncogene by stabilizing a G-quadruplex structure, distinguishes it from conventional tyrosine kinase inhibitors. Preclinical data strongly support its antitumor activity with a favorable safety profile in animal models.[5][6] Future research should focus on optimizing its delivery and dosage to mitigate potential toxicities observed in earlier human trials, potentially through novel formulations or combination therapies.[5] Further investigation into its efficacy against other G4-regulated oncogenes is also warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Datelliptium chloride|cas 105118-14-7|DC Chemicals [dcchemicals.com]

- 3. Datelliptium chloride hydrochloride - Immunomart [immunomart.com]

- 4. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity of the antitumoral drug datelliptium in hepatic cells: Use of models in vitro for the prediction of toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Datelliptium Chloride on RET Proto-Oncogene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RET (Rearranged during Transfection) proto-oncogene, a critical receptor tyrosine kinase, is a key driver in the pathogenesis of various cancers, most notably Medullary Thyroid Carcinoma (MTC). Constitutive activation of the RET signaling pathway due to mutations leads to uncontrolled cell proliferation, migration, and survival. Datelliptium Chloride has emerged as a novel therapeutic agent that directly targets RET expression. This technical guide provides an in-depth analysis of the mechanism of action of Datelliptium Chloride, its effects on RET expression and downstream signaling pathways, and detailed protocols for key experimental assays to evaluate its efficacy.

Introduction: The RET Proto-Oncogene and Its Role in Cancer

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Under normal physiological conditions, the RET receptor is activated upon binding to its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, in conjunction with a GFRα co-receptor.[2] This ligand-induced dimerization triggers the autophosphorylation of tyrosine residues in the intracellular kinase domain, initiating a cascade of downstream signaling pathways.[2]

However, gain-of-function mutations or rearrangements in the RET gene can lead to ligand-independent, constitutive activation of the kinase. This aberrant signaling is a hallmark of several cancers, including non-small cell lung cancer and papillary thyroid carcinoma, and is a primary driver of both sporadic and hereditary Medullary Thyroid Carcinoma (MTC).[3][4] The resulting overactive downstream signaling, primarily through the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, promotes tumorigenesis.[5]

Mechanism of Action of Datelliptium Chloride

Datelliptium Chloride represents a novel therapeutic strategy by targeting the transcription of the RET oncogene. Its primary mechanism of action involves the stabilization of G-quadruplex structures within the promoter region of the RET gene.[4][6] This stabilization effectively suppresses RET oncogene transcription, leading to a downstream reduction in RET protein expression.[4] This targeted approach offers a distinct advantage over traditional kinase inhibitors that target the ATP-binding site of the RET protein.

Effects of Datelliptium Chloride on RET Expression and Downstream Signaling

Datelliptium Chloride has been shown to significantly downregulate RET protein expression in MTC cell lines in a dose-dependent manner.[6] This reduction in RET levels subsequently attenuates the activation of its key downstream signaling cascades.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Studies have demonstrated that treatment with Datelliptium Chloride leads to a dose-dependent decrease in the phosphorylation of Akt and mTOR in MTC cells.[5][6] This inhibition disrupts the pro-survival signals mediated by this pathway.

Attenuation of the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is critical for cell proliferation and differentiation. Datelliptium Chloride treatment results in a dose-dependent reduction in the phosphorylation of ERK1/2, indicating a dampening of this pro-proliferative signaling cascade.[5][6]

Data Presentation: Quantitative Effects of Datelliptium Chloride

The following tables summarize the quantitative data on the effects of Datelliptium Chloride on RET expression, downstream signaling, and cellular phenotypes.

Table 1: Dose-Dependent Effect of Datelliptium Chloride on RET Protein Expression in TT and Mz-CRC-1 Cells

| Cell Line | Datelliptium Chloride (µM) | Mean Relative RET Expression (% of Control) ± SEM |

| TT | 0 | 100 ± 0 |

| 1 | Data not available in tabular format | |

| 3 | Data not available in tabular format | |

| 6 | Data not available in tabular format | |

| Mz-CRC-1 | 0 | 100 ± 0 |

| 1 | Data not available in tabular format | |

| 3 | Data not available in tabular format | |

| 6 | Data not available in tabular format | |

| Data to be extracted and tabulated from source material figures. |

Table 2: Effect of Datelliptium Chloride on Downstream Signaling Molecules in TT Cells

| Treatment | Mean Relative pAkt/Akt Ratio (% of Control) ± SEM | Mean Relative pERK1/2/ERK1/2 Ratio (% of Control) ± SEM |

| Control | 100 ± 0 | 100 ± 0 |

| Datelliptium Chloride (µM) | Concentration-specific data not available in tabular format | Concentration-specific data not available in tabular format |

| Data to be extracted and tabulated from source material figures. |

Table 3: Quantitative Analysis of Wound Healing Assay in TT Cells Treated with Datelliptium Chloride

| Treatment | Mean Wound Closure (%) ± SEM at 48h |

| Control | Data not available in tabular format |

| Datelliptium Chloride (µM) | Concentration-specific data not available in tabular format |

| Data to be extracted and tabulated from source material figures. |

Table 4: Effect of Datelliptium Chloride on the Diameter of Preformed TT Cell Spheroids

| Treatment | Day | Mean Relative Spheroid Diameter (% of Day 0) ± SEM |

| Control | 0 | 100 ± 0 |

| 2 | Data not available in tabular format | |

| 4 | Data not available in tabular format | |

| Datelliptium Chloride (6 µM) | 0 | 100 ± 0 |

| 2 | Data not available in tabular format | |

| 4 | Data not available in tabular format | |

| Data to be extracted and tabulated from source material figures. |

Table 5: In Vivo Antitumor Activity of Datelliptium Chloride in an MTC Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Day 28 | Tumor Growth Inhibition (%) |

| Vehicle Control | Data not available in tabular format | N/A |

| Datelliptium Chloride (6 mg/kg) | Data not available in tabular format | ~75%[4] |

| Data to be extracted and tabulated from source material figures. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RET signaling pathway, the mechanism of action of Datelliptium Chloride, and a typical experimental workflow for its evaluation.

Caption: Canonical RET Signaling Pathway.

Caption: Mechanism of Action of Datelliptium Chloride.

Caption: Experimental Workflow for Evaluating Datelliptium Chloride.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of Datelliptium Chloride on RET proto-oncogene expression and related cellular functions.

Western Blot Analysis for RET, pAkt, and pERK Expression

-

Cell Lysis:

-

Culture MTC cells (e.g., TT, Mz-CRC-1) to 80-90% confluency.

-

Treat cells with varying concentrations of Datelliptium Chloride for the desired time (e.g., 48 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RET, phospho-Akt (Ser473), Akt, phospho-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence Staining for RET Localization

-

Cell Seeding and Treatment:

-

Seed MTC cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with Datelliptium Chloride as required.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with primary antibody against RET diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

-

Imaging:

-

Mount coverslips on microscope slides with anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding:

-

Seed MTC cells in a 6-well plate and grow to 90-100% confluency.

-

-

Wound Creation:

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh media containing different concentrations of Datelliptium Chloride.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a phase-contrast microscope.

-

-

Analysis:

-

Measure the area of the scratch at each time point using image analysis software.

-

Calculate the percentage of wound closure relative to the initial area.

-

Tumor Spheroid Formation Assay

-

Spheroid Formation:

-

Seed MTC cells in ultra-low attachment 96-well plates at a density of approximately 7,000 cells per well.

-

Allow spheroids to form and grow for 2 days.

-

-

Treatment:

-

Treat the pre-formed spheroids with various concentrations of Datelliptium Chloride.

-

-

Monitoring and Measurement:

-

Monitor spheroid growth and morphology daily for a set period (e.g., 4 days).

-

Capture images of the spheroids using an inverted microscope.

-

Measure the diameter of the spheroids using image analysis software.

-

-

Analysis:

-

Calculate the relative change in spheroid diameter or volume over time for each treatment group.[6]

-

In Vivo Medullary Thyroid Carcinoma Xenograft Model

-

Cell Implantation:

-

Subcutaneously inject MTC cells (e.g., TT cells) into the flank of immunodeficient mice (e.g., SCID mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-